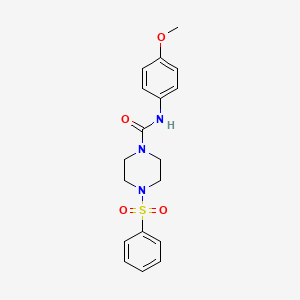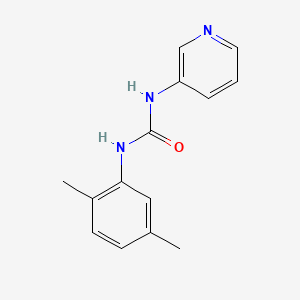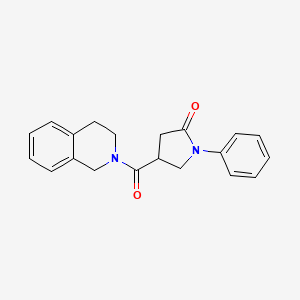
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as PIPESO, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has gained popularity due to its unique chemical properties and diverse applications in various fields of research.
科学的研究の応用
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been widely used in scientific research due to its unique chemical properties. It is commonly used as a buffer in biochemical and physiological experiments due to its ability to maintain a constant pH over a wide range of temperatures. It is also used as a stabilizer for enzymes and proteins, as well as a chelator for metal ions. Furthermore, N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been used as a ligand for drug discovery and development, as well as a fluorescent probe for imaging applications.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is not well understood. However, it is believed to act as a buffer by accepting or donating protons to maintain a constant pH. It may also interact with metal ions and stabilize enzymes and proteins by chelating with them.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have a minimal effect on biochemical and physiological processes, making it an ideal buffer for various experiments. It has been found to be non-toxic, non-carcinogenic, and non-mutagenic, making it safe for use in both in vitro and in vivo experiments.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is its ability to maintain a constant pH over a wide range of temperatures. This makes it suitable for various biochemical and physiological experiments that require a stable pH. It is also non-toxic, non-carcinogenic, and non-mutagenic, making it safe for use in experiments. However, one limitation of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is that it may interfere with certain assays due to its ability to chelate with metal ions.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide. One area of research could focus on developing new synthetic methods to produce N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide with higher yields and purity. Another area of research could focus on exploring the potential of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide as a ligand for drug discovery and development. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide and its interactions with metal ions.
合成法
The synthesis of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves the reaction of N-(4-methoxyphenyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide as a white crystalline solid. This synthetic method has been optimized to produce high yields of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide with high purity, making it suitable for various scientific applications.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-9-7-15(8-10-16)19-18(22)20-11-13-21(14-12-20)26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANQRLUNIVOLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)